molecular formula C22H22BrN3O B237481 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Numéro de catalogue B237481
Poids moléculaire: 424.3 g/mol
Clé InChI: WIDYWTGCBPGGNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in the intracellular signaling pathway of cytokines. BMS-986165 has shown significant potential in the treatment of various autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

Mécanisme D'action

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide exerts its therapeutic effects by selectively inhibiting TYK2, which is a key mediator of cytokine signaling. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide inhibits the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons. In vivo studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus. Clinical trials have also demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is well-tolerated and has a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in cytokine signaling. 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has also been shown to be effective in animal models of autoimmune diseases, which makes it a promising candidate for further preclinical and clinical development.
One limitation of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is that it is a small molecule inhibitor, which may limit its efficacy in certain disease settings. Additionally, the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans are still being studied.

Orientations Futures

There are several future directions for the development of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the combination of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans.

Méthodes De Synthèse

The synthesis of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 5-bromo-1-naphthoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline to yield the desired product, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide.

Applications De Recherche Scientifique

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide selectively inhibits TYK2 with high potency and specificity. In vivo studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide effectively reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus.

Propriétés

Nom du produit

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Formule moléculaire

C22H22BrN3O

Poids moléculaire

424.3 g/mol

Nom IUPAC

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H22BrN3O/c1-25-12-14-26(15-13-25)21-11-3-2-10-20(21)24-22(27)18-8-4-7-17-16(18)6-5-9-19(17)23/h2-11H,12-15H2,1H3,(H,24,27)

Clé InChI

WIDYWTGCBPGGNJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

SMILES canonique

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.